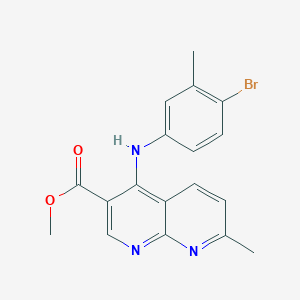

Methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-methylaniline is a chemical compound with the molecular formula C7H8BrN . It is also known as 4-Bromo-m-toluidine . It is used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one .

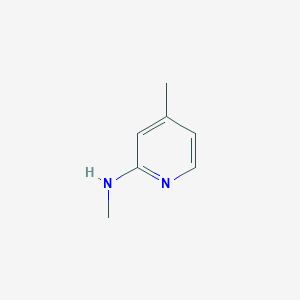

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylaniline can be represented by the SMILES stringCc1cc(N)ccc1Br . The InChI representation is InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 . Physical and Chemical Properties Analysis

4-Bromo-3-methylaniline is a solid with a melting point of 80-82°C and a boiling point of 240°C . It has a molecular weight of 186.05 g/mol . It is insoluble in water .Scientific Research Applications

Molecular Recognition and Photoluminescence

A study on the synthesis of 4-Methylamino-N-allylnaphthalimide, a compound related by its naphthyridine moiety, explored its use in the imprinting and specific uptake of creatinine, an important clinical marker for kidney function. This research highlighted the compound's fluorescent properties, which were utilized in the creation of a recognition matrix for creatinine, suggesting potential applications in clinical diagnostics and molecular recognition through photoluminescence (Syu, Hsu, & Lin, 2010).

Synthesis of Complex Organic Structures

Another study focused on the synthesis and cytotoxic activity of acronycine analogues, involving the condensation of 1-bromo-2-naphthalenecarboxylic acid with various compounds to produce naphthyridine derivatives. This work demonstrates the versatility of bromo-naphthalene compounds in synthesizing complex organic structures with potential biological activities, which might be applicable to the synthesis and exploration of the biological activities of "Methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate" (Bongui et al., 2005).

Chemical Reactions and Properties

Research on 1,8-Naphthyridines, including their preparation and reactions, provides foundational knowledge on the chemical behavior and reactivity of naphthyridine derivatives. Understanding these properties can inform the synthesis, modification, and potential applications of "this compound" in various chemical and biological contexts (Hawes & Wibberley, 1967).

Safety and Hazards

Properties

IUPAC Name |

methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-10-8-12(5-7-15(10)19)22-16-13-6-4-11(2)21-17(13)20-9-14(16)18(23)24-3/h4-9H,1-3H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUVOZTWWGNVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)